Tin(IV) oxide

Vue d'ensemble

Description

It is a colorless, diamagnetic, amphoteric solid that occurs naturally as the mineral cassiterite, which is the primary ore of tin . Tin(IV) oxide is an important material in tin chemistry and is widely used in various industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Burning Tin Metal in Air: Synthetic this compound is commonly produced by burning tin metal in the presence of atmospheric oxygen.

Chemical Vapor Deposition: Another method involves the chemical vapor deposition of tin compounds, which allows for the controlled formation of this compound films.

Hydrothermal Method: This method involves the reaction of tin compounds in an aqueous solution at elevated temperatures and pressures to form this compound.

Industrial Production Methods:

Reduction with Carbon: Industrially, this compound is reduced to tin metal using carbon in a reverberatory furnace at temperatures between 1200°C and 1300°C.

Sol-Gel Process: The sol-gel process is used to produce this compound nanoparticles by hydrolyzing tin alkoxides followed by condensation and drying.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various tin compounds.

Reduction: It can be reduced to tin metal using reducing agents such as carbon.

Substitution: this compound reacts with acids and bases to form stannic salts and stannates, respectively.

Common Reagents and Conditions:

Hydrochloric Acid: Reacts with this compound to form tin(IV) chloride.

Sodium Hydroxide: Reacts with this compound at temperatures between 350°C and 400°C to form sodium stannate.

Major Products:

Tin(IV) Chloride: Formed from the reaction with hydrochloric acid.

Sodium Stannate: Formed from the reaction with sodium hydroxide.

Applications De Recherche Scientifique

Electronic Applications

1.1 Transparent Conductive Oxides (TCOs)

SnO2 is widely used as a transparent conductive oxide in devices such as solar cells, touch screens, and flat-panel displays. Its high optical transparency in the visible range combined with good electrical conductivity makes it ideal for these applications. Doped SnO2, particularly with fluorine (F) or antimony (Sb), enhances its conductivity while maintaining transparency .

1.2 Gas Sensors

SnO2 is extensively utilized in gas sensors due to its sensitivity to various gases like CO, NOx, and methane. The material's resistance changes upon exposure to these gases, allowing for effective detection. Recent advancements have focused on improving the sensitivity and selectivity of SnO2-based sensors through nanostructuring and doping techniques .

Catalytic Applications

2.1 Photocatalysis

SnO2 exhibits photocatalytic activity under UV light, making it suitable for environmental applications such as water purification and degradation of organic pollutants. Studies have shown that SnO2 nanoparticles can effectively degrade dyes and other contaminants in wastewater . The broad bandgap of SnO2 allows it to absorb UV light efficiently, leading to the generation of reactive oxygen species that facilitate the breakdown of pollutants .

2.2 Catalysis in Organic Synthesis

The catalytic properties of SnO2 are harnessed in various organic synthesis reactions. For instance, SnO2 nanoparticles have been explored for green synthesis methods to produce valuable organic compounds while minimizing environmental impact . The material's ability to facilitate reactions at lower temperatures enhances its appeal in sustainable chemistry.

Environmental Remediation

3.1 Water Treatment

Due to its photocatalytic properties, SnO2 is employed in advanced oxidation processes for treating contaminated water. The material can effectively degrade harmful substances like phenolic compounds and heavy metals through photocatalysis . Research indicates that SnO2 nanoparticles can be used to enhance the efficiency of water treatment systems by promoting the breakdown of pollutants under sunlight exposure .

3.2 Air Purification

SnO2-based materials are also used in air purification systems to remove volatile organic compounds (VOCs) and other harmful gases from indoor environments. Their ability to catalyze reactions that break down these pollutants contributes to cleaner air quality .

Cosmetic Applications

In cosmetics, SnO2 serves as an abrasive, bulking, and opacifying agent. It is commonly found in products like powders and creams at concentrations up to 0.4%. Its safety profile has been assessed, confirming its suitability for use in various cosmetic formulations . The compound's ability to provide a matte finish while enhancing product stability is particularly valued in the cosmetics industry.

Case Studies

Mécanisme D'action

The mechanism of action of tin(IV) oxide involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Tin(II) Oxide (SnO): Another oxide of tin with different oxidation states and properties.

Silicon Dioxide (SiO₂): Shares similar structural properties but differs in chemical behavior.

Uniqueness:

Amphoteric Nature: Unlike many other metal oxides, tin(IV) oxide is amphoteric, meaning it can react with both acids and bases.

Semiconducting Properties: this compound is an n-type semiconductor, making it valuable in electronic applications.

Activité Biologique

Tin(IV) oxide, commonly known as stannic oxide (SnO2), has garnered significant attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, anticancer potential, and biocompatibility, supported by various studies and research findings.

1. Antimicrobial Properties

Mechanism of Action

this compound nanoparticles (SnO2 NPs) exhibit notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the generation of reactive oxygen species (ROS) upon exposure to light or moisture, leading to oxidative stress in microbial cells.

Research Findings

- A study demonstrated that SnO2 NPs showed varying degrees of antibacterial activity, with maximum inhibition zones recorded at concentrations of 1000 µg/mL against Staphylococcus aureus (22 mm) and Klebsiella pneumoniae (20 mm) .

- Antimony-doped tin oxide nanoparticles (ATO NPs) were found to significantly inhibit biofilm formation by uropathogenic Escherichia coli (UPEC) and S. aureus. At a concentration of 1 mg/mL, ATO NPs reduced biofilm formation by 91% for S. aureus and 67% for UPEC .

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 1000 | 22 |

| Klebsiella pneumoniae | 1000 | 20 |

| Escherichia coli | 500 | 19 |

2. Anticancer Activity

In vitro Studies

Research indicates that SnO2 NPs possess anticancer properties, particularly against various cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular homeostasis.

- A study reported that ATO NPs effectively killed cancer cells while demonstrating non-toxicity towards normal cells . The mechanism involves downregulation of genes associated with cell proliferation and survival.

- Another investigation highlighted that SnO2 NPs could inhibit the growth of cancer cells in vitro, suggesting their potential as a therapeutic agent in oncology .

3. Biocompatibility and Toxicity

Toxicological Assessments

While the antimicrobial and anticancer properties are promising, it is crucial to evaluate the biocompatibility of SnO2 NPs. Toxicity studies using model organisms such as Caenorhabditis elegans have shown that these nanoparticles can be non-toxic at certain concentrations.

- In toxicity assays, ATO NPs did not adversely affect the survival rates of nematodes or plant growth, indicating a favorable safety profile for potential biomedical applications .

- Hematological assessments conducted on animal models exposed to SnO2 showed no significant adverse changes in blood parameters compared to control groups, further supporting their biocompatibility .

4. Case Studies

Case Study: Antibiofilm Activity

A comprehensive study focused on the antibiofilm effects of ATO NPs against polymicrobial biofilms formed by UPEC and S. aureus. The results indicated that ATO NPs not only inhibited biofilm formation but also reduced virulence factors such as hemolysin production in S. aureus, showcasing their dual role in combating infections .

Case Study: Synthesis Methodology

The synthesis of SnO2 NPs via eco-friendly methods using plant extracts has been explored extensively. For instance, basil leaf extract was utilized to produce SnO2 NPs with enhanced biological activity, highlighting the importance of green chemistry in nanoparticle synthesis .

Propriétés

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

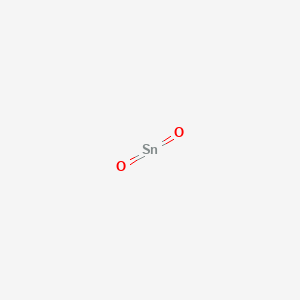

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: How does the pretreatment temperature of tin(IV) oxide affect its interaction with propene?

A2: Pretreatment temperature significantly influences the surface chemistry of this compound and its interaction with propene. At ambient temperatures, this compound–silica chemisorbs propene, forming a surface acetate species. [] This reactivity is attributed to the presence of acidic hydroxyl groups on the oxide surface. At higher pretreatment temperatures (716 K), only this compound–silica retains significant Brønsted acidity and thus remains active in converting propene to surface acetate. [] This highlights the importance of surface hydroxyl groups and Brønsted acidity in the catalytic activity of this compound.

Q2: Can this compound catalyze the oxidation of organic molecules?

A3: Yes, the surface of this compound exhibits strong oxidizing properties towards small organic molecules. For instance, methanol initially forms methoxy groups upon adsorption, which are further oxidized to surface formate at temperatures above 320 K. [] Similarly, acetone and acetaldehyde are primarily adsorbed as acetates, likely through an enol intermediate. [] These findings emphasize the potential of this compound in catalytic oxidation reactions.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as stannic oxide, has the molecular formula SnO2. Its molecular weight is 150.71 g/mol.

Q4: What spectroscopic techniques are useful for characterizing this compound and its interactions with other molecules?

A5: Infrared (IR) spectroscopy has proven highly valuable in characterizing this compound surfaces and investigating the adsorption of various molecules. [, , , , , , , , , , , , , ] It allows researchers to identify the vibrational modes of surface species, providing insights into the nature of the adsorbed molecules and their interaction with the oxide surface. For instance, IR studies have revealed the formation of surface carbonates, bicarbonates, acetates, and formates upon adsorption of different gases and organic molecules. [, , , , ]

Q5: How does the incorporation of transition metal cations into this compound affect its properties?

A6: Incorporating transition metal cations, like Cr3+, Mn2+, Fe3+, Co2+, Ni2+, and Cu2+, through ion exchange significantly alters the surface properties and catalytic activity of this compound. [, , , ] These cations introduce new adsorption sites and influence the adsorption strength of molecules like carbon monoxide and nitric oxide. [, ] Additionally, they can impact the selectivity of catalytic reactions, such as the CO-NO reaction, where certain cations promote the formation of specific products like N2O. []

Q6: Can this compound be used in thin film applications?

A8: Yes, this compound is a promising material for thin film applications. It can be deposited using techniques like electron-beam vacuum evaporation [, ] and metal-organic chemical vapor deposition (MOCVD). [, ] The properties of these thin films, such as electrical conductivity and optical transparency, can be tuned by controlling the deposition parameters and doping with elements like fluorine. [, , ]

Q7: Does this compound exhibit catalytic activity?

A9: Yes, this compound displays catalytic activity towards various reactions, particularly oxidation reactions. This activity is influenced by factors like surface area, the presence of promoters, and pretreatment conditions. [, , , ] For instance, copper-promoted this compound catalysts demonstrate enhanced activity for carbon monoxide oxidation compared to pure this compound. [] The catalytic activity stems from the ability of this compound to adsorb reactant molecules onto its surface, facilitating their interaction and subsequent reaction.

Q8: How does the addition of promoters affect the catalytic performance of this compound?

A10: Adding promoters, such as copper or chromium, can significantly enhance the catalytic performance of this compound. [, , , ] The promoter's role is multifaceted, involving the modification of surface acidity, redox properties, and the formation of new active sites. For example, copper(II) in copper-promoted this compound catalysts facilitates the formation of oxygen vacancies and chemisorbed oxygen species, which are crucial for oxidation reactions. []

Q9: Can this compound be synthesized in the form of nanoparticles?

A12: Yes, this compound can be synthesized as nanoparticles, offering unique properties and applications compared to their bulk counterpart. [, , ] These nanoparticles can be dispersed in various solvents like water, N-Methyl-2-Pyrrolidone (NMP), and dimethylformamide (DMF) using ultrasonication. [] Their stability in these dispersions depends on the solvent and sonication time, with water demonstrating the highest stability after 1 hour of sonication. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.